4-(difluoromethyl)-2-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine
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Overview
Description
Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry and have recently attracted a lot of attention in material science due to their significant photophysical properties . They are a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . A series of novel pyrazolo[3,4-d]pyrimidines was synthesized . A copper-catalyzed approach was used for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .Chemical Reactions Analysis
The synthetic transformations involving the pyrazolo[1,5-a]pyrimidine motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives can vary depending on the specific compound. For example, one study reported a yield of 83%, a melting point of >300°C, and various spectral data for a specific pyrazolo[3,4-d]pyrimidine derivative .Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through direct binding interactions with multiple amino acid residues . The compound’s interaction with CDK2 leads to significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .
Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold has found numerous applications in medicinal chemistry. Future research should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production . The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Biochemical Analysis
Biochemical Properties
This compound has been identified as a novel CDK2 inhibitor . CDK2 (Cyclin-Dependent Kinase 2) is an enzyme that plays a crucial role in cell cycle regulation, and its inhibition is a promising strategy for cancer treatment . The compound interacts with CDK2, inhibiting its activity and thereby affecting the progression of the cell cycle .
Cellular Effects
The compound has shown significant inhibitory effects on the growth of various cell lines . It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . The compound exerts these effects by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
At the molecular level, the compound exerts its effects through its interaction with CDK2 . It binds to the ATP adenine region of CDK2, achieving the required hydrophobic bindings . This binding interaction results in the inhibition of CDK2, leading to alterations in cell cycle progression and the induction of apoptosis .
Temporal Effects in Laboratory Settings
The compound’s significant inhibitory effects on cell growth and its impact on cell cycle progression suggest that it may have long-term effects on cellular function .
Metabolic Pathways
Given its inhibitory effects on CDK2, it is likely that it interacts with enzymes and cofactors involved in cell cycle regulation .
Properties
IUPAC Name |
4-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N7/c1-11-21-12(15(17)18)10-14(22-11)23-6-8-24(9-7-23)16-13-2-3-20-25(13)5-4-19-16/h2-5,10,15H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGSCIBNAREBFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CN4C3=CC=N4)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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